molecular formula C11H7F2NO4 B8006996 (2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate

(2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate

Cat. No.: B8006996
M. Wt: 255.17 g/mol
InChI Key: KSODCAWWRQVXNB-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate is a chemical compound that features a benzoic acid moiety substituted with two fluorine atoms at the 2 and 4 positions, and a pyrrolidin-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with 2,5-dioxo-pyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 2,4-difluorobenzoic acid and 2,5-dioxo-pyrrolidine.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 2,4-difluorobenzoic acid and 2,5-dioxo-pyrrolidine.

    Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms and the ester group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO4/c12-6-1-2-7(8(13)5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODCAWWRQVXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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